molecular formula C14H10Cl2O2 B6403483 5-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95% CAS No. 1261932-35-7

5-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6403483
CAS RN: 1261932-35-7
M. Wt: 281.1 g/mol
InChI Key: AVYMTHPUQIGNJK-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid (5-Cl-3-Cl-5-MPBA) is a widely used organic compound in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 150°C and a boiling point of approximately 300°C. It is soluble in water and slightly soluble in ethanol. 5-Cl-3-Cl-5-MPBA has a variety of uses in research, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

5-Cl-3-Cl-5-MPBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of a variety of polymers and other materials. In addition, 5-Cl-3-Cl-5-MPBA has been used in biochemical and physiological studies, such as the study of enzyme activity and protein structure.

Mechanism of Action

5-Cl-3-Cl-5-MPBA is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can result in the inhibition of the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 5-Cl-3-Cl-5-MPBA has been shown to inhibit the activity of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-Cl-5-MPBA are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 5-Cl-3-Cl-5-MPBA has been shown to have anti-cancer and anti-microbial effects in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 5-Cl-3-Cl-5-MPBA in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it is stable in a wide range of temperatures and pH levels. In addition, it is soluble in both water and organic solvents, which makes it easy to use in a variety of experiments. However, there are some limitations to the use of 5-Cl-3-Cl-5-MPBA in laboratory experiments. It is not very soluble in ethanol, and it can react with other compounds in the presence of heat and light.

Future Directions

There are several potential future directions for the use of 5-Cl-3-Cl-5-MPBA in scientific research. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in drug development. In addition, further research is needed to better understand the biochemical and physiological effects of 5-Cl-3-Cl-5-MPBA and its potential therapeutic effects. Finally, further research is needed to better understand the potential toxicity of 5-Cl-3-Cl-5-MPBA and its possible adverse effects on humans and other organisms.

Synthesis Methods

5-Cl-3-Cl-5-MPBA can be synthesized in several ways. One method involves the reaction of 5-chloro-3-chloromethylbenzoic acid and 5-methylphenol in an aqueous solution. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature of 100°C. Another method involves the reaction of 5-chloro-3-chloromethylbenzoic acid and 5-methylphenol in an organic solvent, such as dichloromethane, at a temperature of 100°C.

properties

IUPAC Name

3-chloro-5-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMTHPUQIGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690342
Record name 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-35-7
Record name 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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